molecular formula C18H23NO4S B2561560 (E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2035036-68-9

(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2561560
CAS No.: 2035036-68-9
M. Wt: 349.45
InChI Key: HJSLFDFBGBVEGO-KPKJPENVSA-N
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Description

(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS 2035036-68-9) is a sophisticated spirocyclic chemical building block designed for advanced pharmaceutical research and development. This compound features a complex molecular architecture, integrating a sulfonyl group linked to a 4-methylstyryl motif with the constrained, three-dimensional framework of the 6-azaspiro[2.5]octane scaffold . The molecular formula is C18H23NO4S, and it has a molecular weight of 349.4 g/mol . The primary research value of this compound lies in its application as a key intermediate in medicinal chemistry. The 6-azaspiro[2.5]octane core is a privileged structure in drug discovery, known for contributing to favorable physicochemical properties and enhancing binding selectivity . Published research on related 6-azaspiro[2.5]octane derivatives has demonstrated their significant potential as potent and selective antagonists for neurological targets, such as the M4 muscarinic acetylcholine receptor, highlighting the value of this scaffold in developing central nervous system (CNS) therapeutics . The presence of multiple functional groups, including the ester and the sulfonamide, offers versatile handles for further synthetic modification, making it a valuable template for constructing targeted libraries and optimizing lead compounds. This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 6-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-14-3-5-15(6-4-14)7-12-24(21,22)19-10-8-18(9-11-19)13-16(18)17(20)23-2/h3-7,12,16H,8-11,13H2,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSLFDFBGBVEGO-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC3(CC2)CC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC3(CC2)CC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound characterized by its spirocyclic structure and functional diversity, which includes a sulfonyl group and a carboxylate moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure

The compound's structure can be represented as follows:

C17H23NO4S\text{C}_{17}\text{H}_{23}\text{N}\text{O}_{4}\text{S}

This structure features a unique combination of spirocyclic and sulfonyl functionalities, contributing to its distinct chemical reactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including enzyme inhibition and receptor modulation. The following sections detail specific findings related to its biological activity.

Enzyme Inhibition

Several studies have investigated the enzyme inhibitory potential of spirocyclic compounds. For instance, related compounds have shown inhibitory activity against various kinases, which are critical in cellular signaling pathways. The sulfonyl group in this compound may enhance binding affinity to these targets due to its electron-withdrawing properties.

Case Study: LRRK2 Kinase Inhibition

A notable study highlighted the use of spirocyclic compounds as intermediates for developing LRRK2 kinase inhibitors, which are relevant for treating Parkinson's disease. The structural features of these compounds facilitate interactions with the kinase active site, leading to significant inhibition of its activity .

Receptor Modulation

The compound's potential as a receptor modulator has also been explored. Sulfonyl-containing compounds have been identified as agonists for GPR43 receptors, which play roles in metabolic regulation and inflammation.

Case Study: GPR43 Agonism

Research indicated that derivatives of spirocyclic compounds could act as GPR43 receptor agonists, suggesting that this compound might similarly influence this pathway, potentially aiding in the treatment of metabolic disorders such as obesity and diabetes .

Pharmacological Applications

The unique structural attributes of this compound position it as a promising candidate for drug development. Its ability to modulate key biological pathways suggests potential therapeutic applications in various diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityReferences
(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)Spirocyclic, sulfonylLRRK2 inhibitor
4-Oxa-7-azaspiro [2.5] octaneSpirocyclicGPR43 agonist
6-Azaspiro[3.3]heptaneSulfonyl groupEnzyme inhibition

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features for Comparison :

Spirocyclic Core : Common to all analogs, this rigid bicyclic system limits conformational flexibility, improving metabolic stability .

Sulfonyl Group : Modifications at the sulfonyl position significantly alter electronic and steric profiles.

Substituents on the Aromatic Ring : Chlorine, methyl, or piperazine groups influence solubility, binding affinity, and applications.

Representative Analogs :
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(E)-Methyl 6-((4-Methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate Not Provided C₁₈H₂₁NO₄S (estimated) ~355.4 (estimated) 4-Methylstyryl sulfonyl Research (hypothesized pharmacological use)
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane 861212-71-7 C₁₂H₁₄ClNO₃S 287.76 4-Chlorophenyl sulfonyl Reference standard, discontinued
Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride 874365-30-7 C₉H₁₆ClNO₂ 205.68 Hydrochloride salt, no sulfonyl group Synthetic intermediate
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane 1344063-40-6 C₁₃H₂₅N₃ 223.36 Piperazine-methyl Pharmacological research (solubility-focused)

Functional and Pharmacological Implications

  • Electron-Withdrawing vs. The 4-methylstyryl sulfonyl group in the target compound provides extended conjugation, possibly improving binding to hydrophobic targets (e.g., enzymes or receptors).
  • Salt Forms and Solubility :

    • The hydrochloride salt of methyl 6-azaspiro[2.5]octane-1-carboxylate (CAS 874365-30-7) increases aqueous solubility, making it preferable as an intermediate in synthetic pathways .
    • The uncharged styryl sulfonyl derivative may exhibit lower solubility but higher membrane permeability.
  • Biological Activity: Piperazine-containing analogs (e.g., CAS 1344063-40-6) are often used in CNS drug discovery due to improved blood-brain barrier penetration .

Q & A

Q. What experimental controls are critical when analyzing environmental degradation kinetics?

  • Methodology : Include abiotic controls (e.g., sterile soil/water) to distinguish microbial vs. chemical degradation. Use isotope-labeled analogs (e.g., ¹⁴C-tracing) to quantify mineralization rates. Replicate across seasonal conditions (as in ’s harvest-season subplots) to account for environmental variability .

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